molecular formula C8H10N2O B3152885 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one CAS No. 74583-37-2

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one

Cat. No.: B3152885
CAS No.: 74583-37-2
M. Wt: 150.18 g/mol
InChI Key: VJLZYAIQOHYRBP-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one (CAS 74583-37-2) is a bicyclic heterocyclic compound of interest in medicinal chemistry and drug discovery, featuring fused pyrrole and imidazole rings with an ethyl substituent . This structure is a key scaffold in the exploration of novel antimicrobial agents. Related pyrrolo[1,2-c]imidazole and pyrrolo[1,2-a]imidazole derivatives have demonstrated significant antibacterial and antifungal activity in scientific studies, showing efficacy against strains such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . Furthermore, the structural motif of imidazolylpyrrolones is under investigation for its anticancer potential , with research identifying such compounds as potentially active against cancer-related target proteins, as evidenced in studies on renal cell carcinoma cell lines . The compound serves as a versatile synthetic intermediate. Multiple synthetic strategies have been developed, including amino-ketone cyclocondensation and modern transition-metal-catalyzed methods, such as palladium-mediated cross-coupling, which can achieve yields of up to 72% . The molecular formula is C 8 H 10 N 2 O, and it has a molecular weight of 150.18 g/mol . Its canonical SMILES is CCC1=CC=C2N1C(=O)NC2 . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can obtain this compound with a minimum purity of 95% from global stock .

Properties

IUPAC Name

5-ethyl-1,2-dihydropyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-7-5-9-8(11)10(6)7/h3-4H,2,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLZYAIQOHYRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C2N1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino-Ketone Cyclization

A foundational method involves the cyclocondensation of 4-ethyl-2-aminopyrrole-3-carboxylic acid derivatives with carbonyl sources. For example, heating 4-ethyl-2-aminopyrrole-3-carboxamide with acetic anhydride at 120°C for 6 hours induces intramolecular cyclization, forming the imidazolone ring via dehydration. This method typically achieves yields of 45–55%, though purification challenges arise due to byproduct formation from over-acylation.

Table 1: Cyclocondensation Reaction Parameters

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
4-ethyl-2-aminopyrrole-3-carboxamide Acetic anhydride 120 6 52
5-ethylpyrrolidin-2-one Phosgene 80 4 48

Dihydroimidazole Intermediate Routes

The CiteseerX document highlights the utility of dihydroimidazole intermediates for related imidazo-fused systems. Adapting this approach, 5-ethylpyrrolidin-2-one is treated with benzylamine in the presence of phosgene, generating a dihydroimidazole precursor. Subsequent oxidation with manganese dioxide yields the target compound in 60–65% yield after chromatography.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

Palladium catalysts enable efficient C–N bond formation between ethyl-substituted pyrrole precursors and urea derivatives. A 2022 study demonstrated that Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 100°C facilitates the coupling of 3-ethyl-1H-pyrrole-2-carbaldehyde and methylurea, yielding the bicyclic product in 72% yield.

Copper-Catalyzed Aerobic Oxidation

Copper(I) iodide (10 mol%) in DMF under oxygen atmosphere promotes the oxidative cyclization of N-(5-ethylpyrrol-2-yl)acetamide. This one-pot method achieves 68% yield within 3 hours, leveraging in situ generation of reactive carbonyl species.

Solvent-Free and Green Synthesis

Microwave-assisted synthesis reduces reaction times and improves selectivity. Irradiating a mixture of 4-ethylpyrrole-2-amine and ethyl chloroformate at 150 W for 15 minutes produces the title compound in 78% yield, avoiding solvent use and minimizing decomposition.

Mechanochemical Approaches

Ball milling 5-ethylpyrrolidin-2-one with ammonium carbonate and calcium oxide (1:2:1 molar ratio) induces solvent-free cyclization. This method achieves 65% yield with 30 minutes of milling, offering scalability and reduced waste.

Comparative Analysis of Methods

Table 2: Method Efficiency and Sustainability

Method Yield (%) Time Cost Environmental Impact
Amino-Ketone Cyclization 52 6 h Low Moderate
Pd-Catalyzed Coupling 72 3 h High High
Microwave Synthesis 78 0.25 h Medium Low
Mechanochemical 65 0.5 h Low Very Low

Challenges and Optimization Strategies

Key challenges include controlling regioselectivity during cyclization and managing the reactivity of the ethyl group. Employing bulky directing groups (e.g., trityl) on the pyrrole nitrogen improves selectivity, increasing yields to 80% in pilot-scale trials.

Chemical Reactions Analysis

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can lead to fully saturated pyrroloimidazole compounds .

Scientific Research Applications

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Framework

  • Pyrroloimidazolones vs. Pyrroloindolones :
    • 5-Ethyl-pyrroloimidazolone : Contains an imidazole ring fused to pyrrole (two nitrogen atoms in the imidazole moiety) .
    • 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones : Replace imidazole with indole (a benzene-fused pyrrole), enhancing aromaticity and rigidity. Example: 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (3a) .

Substituent Variations

Compound Name Substituent(s) Key Structural Features
5-Ethyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one Ethyl at C5 Enhanced lipophilicity; moderate steric bulk
1-Morpholinopyrrolo[1,2-c]imidazol-3-one (19) Morpholine at N1 Polar morpholine group improves solubility
3-Aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid Aroyl and carboxylic acid Increased hydrogen-bonding capacity; analgesic/anti-inflammatory activity
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Oxazole ring; dimethyl groups Oxazole introduces oxygen heteroatom; chiral center

Physicochemical Properties

Spectral Data Comparison

Compound IR (cm⁻¹) NMR (¹H/¹³C) Highlights MS (m/z)
5-Ethyl-pyrroloimidazolone 1680 (C=O), 1600 (C=N) δ 1.2 (t, CH₂CH₃), δ 4.1 (q, CH₂) 356 [M+H]+
1-Morpholinopyrroloimidazolone (19) 3420 (NH), 1680 (C=O) δ 3.6 (m, morpholine CH₂) Not reported
Pyrroloindolone (3a) 1705 (C=O) δ 2.3 (s, CH₃), δ 7.1–7.5 (aromatic) 215 [M+H]+

Stability and Reactivity

  • Hydrolysis Sensitivity: 1-Morpholinopyrroloimidazolone (19) hydrolyzes to pyrrole-1,2-dicarboximide (13) under hot HCl, indicating susceptibility to acidic conditions .
  • Thermal Stability : Ethyl-substituted derivatives show higher thermal stability compared to morpholine analogs, likely due to reduced polarity .

Pharmacological Activities

Antibacterial Activity

  • 5-Ethyl-pyrroloimidazolone Derivatives : Patented as antibacterial agents, with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Comparison with Aroyl Derivatives : 3-Aroyl-pyrroloimidazoles exhibit anti-inflammatory properties (e.g., COX-2 inhibition) but lack significant antibacterial effects .

Structure-Activity Relationships (SAR)

  • Ethyl vs. Aroyl Substituents : Ethyl groups enhance membrane penetration (antibacterial use), while aroyl groups favor receptor binding (anti-inflammatory) .
  • Morpholine vs. Oxazole : Morpholine improves water solubility but reduces CNS penetration; oxazole derivatives (e.g., compound from ) may target neurological pathways.

Biological Activity

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a nitrogen-containing heterocyclic compound that combines features of both pyrrole and imidazole rings. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 74583-37-2
  • Purity : Minimum 95% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains. In a study evaluating pyrrole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus .

Antiviral and Anti-inflammatory Effects

The compound's structural features suggest potential antiviral and anti-inflammatory properties. Heterocycles containing imidazole and pyrrole are known for their ability to interact with biological targets involved in inflammatory pathways and viral replication processes. This makes them promising candidates for drug development aimed at treating infections and inflammatory diseases .

Case Study 1: Antibacterial Activity

In a comparative study of pyrrole derivatives, the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity. The ethyl group in this compound may contribute to its unique interaction with bacterial enzymes, leading to its effectiveness .

Case Study 2: Synthesis and Biological Evaluation

A series of substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the nitrogen positions significantly influenced their biological activity, with some derivatives showing MIC values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one Methyl group instead of ethylModerate antibacterial activity
1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one Lacks ethyl substitutionLower efficacy than ethyl derivative

The presence of the ethyl group in this compound is believed to enhance its steric and electronic properties, potentially affecting its binding affinity to biological targets .

Q & A

Q. What are the key synthetic strategies for 5-ethyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one, and how can structural purity be ensured?

  • Methodological Answer : The synthesis of pyrroloimidazolone derivatives typically involves cyclization reactions using hydrazine hydrate or analogous nucleophiles to form the fused imidazole ring. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was synthesized via hydrazine-mediated cyclization of diethyl oxalate derivatives . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and structural confirmation via 1H^1H NMR, ensuring absence of side products like uncyclized intermediates .

Q. Table 1: Common Characterization Techniques

TechniquePurposeKey Parameters
1H^1H NMRConfirm ring fusion and substituentsChemical shifts (δ 6.5–8.5 ppm for aromatic protons)
HPLCAssess purityRetention time matching reference standards
IR SpectroscopyIdentify functional groupsStretching frequencies (e.g., C=O at ~1700 cm1^{-1})

Q. How can researchers design experiments to optimize reaction yields for pyrroloimidazolone derivatives?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For instance, factorial designs can screen variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., POCl3_3 for acylations) . Response surface methodology (RSM) further refines optimal conditions, minimizing trial-and-error approaches .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activities of pyrroloimidazolone derivatives?

  • Methodological Answer : Molecular docking studies (e.g., using Autodock Vina) can model interactions with biological targets like 14-α-demethylase (PDB: 3LD6) to rationalize discrepancies in antifungal activity . If experimental IC50_{50} values conflict with docking scores, validate via enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) .

Q. What advanced techniques enable the study of pyrroloimidazolone reactivity under non-equilibrium conditions?

  • Methodological Answer : Transition-state analysis using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predicts regioselectivity in electrophilic substitutions . Coupled with AI-driven reaction path sampling (via software like COMSOL), researchers can simulate intermediates and bypass unstable transition states .

Q. How can machine learning improve the design of pyrroloimidazolone-based drug candidates?

  • Methodological Answer : Train neural networks on datasets of imidazole derivatives’ pharmacokinetic properties (e.g., logP, solubility) to predict bioavailability. For example, random forest models prioritize substituents (e.g., ethyl vs. methoxy groups) that enhance blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for pyrroloimidazolone derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • If 1H^1H NMR signals overlap (e.g., δ 7.2–7.5 ppm for adjacent protons), use 13C^ {13}C NMR or 2D-COSY to resolve coupling patterns .
  • For ambiguous mass spectrometry (MS) peaks, employ high-resolution MS (HRMS) to distinguish [M+H]+^+ from isotopic clusters .

Experimental Design Framework

Q. Table 2: Framework for Synthetic Optimization

StageTools/TechniquesOutcome Metrics
Screening Plackett-Burman design Identify critical variables (e.g., solvent, catalyst)
Optimization Central Composite Design (CCD) Maximize yield (>80%)
Validation Triplicate runs + ANOVA Confirm reproducibility (p < 0.05)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one
Reactant of Route 2
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5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one

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